N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
Description
N-(4-Fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at the 4-position and an acetamide group at the 2-position. The acetamide side chain is further modified with a (4-fluorophenyl)thio moiety, introducing dual fluorinated aromatic systems.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS2/c16-9-4-6-10(7-5-9)21-8-13(20)18-15-19-14-11(17)2-1-3-12(14)22-15/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIIDNVXKDHLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a benzothiazole moiety with a thioacetamide group, which may enhance its interaction with biological targets. Its molecular formula is C16H13F2N3OS, with a molecular weight of approximately 335.36 g/mol. The presence of fluorine substituents is expected to enhance lipophilicity, affecting its pharmacokinetic properties and biological interactions.
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
- Fluorination : Introduction of fluorine atoms using reagents such as N-fluorobenzenesulfonimide (NFSI).
- Acylation Reaction : Acylation of the benzothiazole derivative with 4-fluorophenylacetic acid, often using coupling agents like EDCI in the presence of bases such as triethylamine.
This synthetic route allows for modifications that can enhance the compound's biological activity or alter its pharmacokinetic properties .
Biological Activity
This compound has demonstrated various biological activities, including:
Anticancer Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 3.58 to 15.36 μM against cancer cells, while maintaining lower toxicity against normal cells . This suggests a potential for selective targeting in cancer therapy.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes relevant to cancer and other diseases. For example, it may inhibit kinases involved in tumor growth and angiogenesis, similar to other benzothiazole derivatives that have shown promising results against BRAF and VEGFR-2 enzymes . These interactions can lead to the modulation of critical signaling pathways in cancer progression.
The mechanism through which this compound exerts its biological effects may involve:
- Apoptosis Induction : Studies have demonstrated that related compounds can trigger both early and late apoptosis in cancer cells, leading to cell cycle arrest and inhibition of proliferation .
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target sites on enzymes, indicating potential for further optimization in drug design .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives, including this compound:
- Cytotoxicity Studies : A study reported that compounds similar to this one exhibited significant cytotoxic effects on cancer cell lines, with specific focus on their IC50 values compared to established chemotherapeutics like sorafenib .
- In Vivo Studies : Animal models have been used to evaluate the therapeutic efficacy and safety profile of these compounds, showing promising results in reducing tumor size with minimal side effects .
- Molecular Interactions : Molecular docking simulations have provided insights into how these compounds interact with their biological targets at the molecular level, aiding in the rational design of more effective derivatives .
Scientific Research Applications
Biological Activities
N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide exhibits several promising biological activities:
1. Anticancer Activity
- Mechanism : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies indicate that it may exert cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays have shown that it can significantly reduce cell viability compared to standard chemotherapeutic agents like cisplatin.
| Compound | Cell Line | Viability (%) | Comparison |
|---|---|---|---|
| This compound | A549 | 64% (at 100 µM) | Better than control |
| Cisplatin | A549 | 50% (at 100 µM) | Standard comparison |
2. Antimicrobial Activity
- The thiazole component is known for its antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains, although further quantitative research is necessary to confirm these effects .
3. Enzyme Inhibition
- Investigations have focused on the compound's potential to inhibit enzymes linked to cancer progression and microbial resistance. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : This can be achieved by reacting appropriate precursors under controlled conditions.
- Acylation : The thiazole derivative is acylated with 2-(phenylthio)acetyl chloride under basic conditions to yield the final product.
This synthetic pathway allows for the introduction of various substituents that can modulate the compound's biological activity or alter its pharmacokinetic properties.
Case Studies
Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on A549 cells using an MTT assay. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.
Antimicrobial Testing : Another study explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 60°C | Sulfoxide derivative | 65–78% | |
| mCPBA | DCM | 0–25°C | Sulfone derivative | 82–90% | |
| KMnO₄ | H₂O/THF | 50°C | Sulfone derivative | 70% |
Mechanistic Insight :
-
Sulfoxide formation : Controlled oxidation with H₂O₂ proceeds via electrophilic attack on the sulfur lone pair, forming a metastable sulfoxide .
-
Sulfone formation : Stronger oxidants like mCPBA or KMnO₄ push the reaction to the sulfone stage, achieving full conversion in anhydrous conditions .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12h | 2-((4-Fluorophenyl)thio)acetic acid | 58% | |
| Basic (NaOH, 10%) | Reflux, 8h | Sodium 2-((4-fluorophenyl)thio)acetate | 75% |
Key Observations :
-
Acidic hydrolysis produces the free carboxylic acid, while basic conditions yield the corresponding salt.
-
The benzothiazole ring remains intact under these conditions due to its aromatic stability .
Nucleophilic Substitution
The sulfur atom in the thioether group acts as a nucleophile, participating in alkylation and arylation reactions.
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | S-Methyl derivative | 68% | |
| 4-Fluorobenzyl bromide | Et₃N, CH₃CN, 80°C, 10h | S-(4-Fluorobenzyl) derivative | 73% |
Reactivity Trends :
-
Electron-deficient alkyl halides (e.g., benzyl bromides) react faster due to enhanced electrophilicity .
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Steric hindrance from the benzothiazole ring slows substitution at the sulfur site .
Cyclization Pathways
The compound’s structure permits intramolecular cyclization under specific conditions, though direct evidence is limited. Hypothetical pathways include:
A. Thiazole Ring Expansion :
-
Reaction with nitriles or aldehydes could extend the thiazole ring system, forming fused heterocycles .
B. Disulfide Formation :
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Oxidation under high-energy conditions (e.g., UV light) may induce dimerization via disulfide bonds, though this remains unverified experimentally .
Comparative Reactivity with Structural Analogs
The fluorinated benzothiazole core and thioacetamide group confer distinct reactivity compared to non-fluorinated analogs:
| Reaction Type | Fluorinated Derivative | Non-Fluorinated Analog |
|---|---|---|
| Oxidation Rate | Faster (due to electron withdrawal) | Slower |
| Hydrolysis Stability | Lower (polar group activation) | Higher |
| Substitution Yield | Higher (enhanced S-nucleophilicity) | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives in terms of physicochemical properties, substituent effects, and biological activities.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural formula. †Approximated from synthesis data. ‡Calculated from elemental analysis. §From CAS data.
Substituent Effects on Bioactivity
- Fluorine Positioning: The dual fluorination in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound 15 in , KI = 410.51 g/mol) . Fluorine’s electron-withdrawing nature may also improve binding to enzymes like MMPs or hCA .
- Linker Diversity :
- Thioacetamide vs. Piperazine : Piperazine-containing derivatives (e.g., compound 30, MW = 414.13) exhibit higher melting points (~328°C), suggesting greater crystallinity and thermal stability compared to thioacetamide-linked compounds .
- Triazole vs. Thiazolidinedione : Triazole-linked analogs (e.g., 9b) show distinct docking poses with enzymes, while thiazolidinedione derivatives (e.g., GB30) demonstrate histone-binding capabilities due to their planar, conjugated systems .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a 2-aminothiazole derivative (e.g., 4-fluorobenzo[d]thiazol-2-amine) with a thioacetamide precursor under basic conditions. For example:
- Step 1: React 2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide with 4-fluorothiophenol in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF at 60–80°C for 6–12 hours .
- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize from ethanol to achieve >95% purity.
Optimization Tips:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group.
- Monitor reaction progress by TLC or HPLC. Adjust equivalents of K₂CO₃ (1.5–2.0 eq) to enhance yields .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition) across studies?
Methodological Answer:
Contradictions often arise from differences in assay conditions, enantiomeric purity, or molecular conformation. To address this:
- Comparative Assays: Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C, 1% DMSO) using identical enzyme isoforms (e.g., HDAC4 vs. HDAC6) .
- Structural Analysis: Perform X-ray crystallography (e.g., SHELX refinement) to confirm the compound’s conformation. For example, intramolecular S···O interactions (2.68 Å) may influence binding .
- Molecular Docking: Use software like AutoDock Vina to compare binding poses with HDAC4 (PDB ID: 4CBT) and validate via mutagenesis studies .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 413.45 for GB30 analogs) .
- HPLC: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
Advanced: How do fluorine substituents influence molecular conformation and target binding, as revealed by crystallography?
Methodological Answer:
Fluorine’s electronegativity enhances metabolic stability and modulates intermolecular interactions:
- Dihedral Angles: In crystal structures, the 4-fluorophenyl group forms an 86.8° dihedral angle with the thiadiazole ring, optimizing π-π stacking with hydrophobic enzyme pockets .
- Hydrogen Bonding: Fluorine participates in weak C–H···F interactions (2.9–3.2 Å), stabilizing ligand-receptor complexes. This is critical for HDAC4 inhibition (IC₅₀ = 1.2 µM in GB30) .
- Electrostatic Potential Maps: Fluorine’s σ-hole effect enhances binding to positively charged residues (e.g., Arg669 in HDAC4) .
Basic: What protocols are recommended for evaluating the compound’s stability under storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store aliquots at 4°C (short-term) and -20°C (long-term) in amber vials under argon.
- Monitoring: Periodically analyze via HPLC (retention time shifts indicate degradation) and ¹H NMR (loss of thioacetamide protons at δ 3.8–4.2 ppm) .
- Lyophilization: For aqueous solutions, lyophilize with 5% trehalose to prevent hydrolysis .
Advanced: How to design a structure-activity relationship (SAR) study for modifying the thioacetamide moiety?
Methodological Answer:
- Analog Synthesis: Replace the thioacetamide with sulfonamide or urea groups using Mitsunobu or Ullmann coupling .
- Biological Testing: Screen analogs against cancer cell lines (e.g., HCT116) and measure IC₅₀ values. For example, trifluoromethyl substitutions (e.g., GB34) improve potency by 3-fold .
- Computational Modeling: Perform QSAR analysis using descriptors like logP and polar surface area to predict bioavailability .
Basic: How can researchers validate the compound’s interaction with biological targets (e.g., HDACs)?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure HDAC activity. Pre-incubate the compound (1–10 µM) with recombinant HDAC4 for 30 minutes .
- Cellular Assays: Treat HeLa cells with 5–20 µM compound for 24 hours, then quantify acetylated histone H3 via Western blot .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Screening: Use vapor diffusion with 1:1 mixtures of DMSO and PEG 4000 to grow single crystals .
- Cryoprotection: Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen for synchrotron data collection .
- SHELX Refinement: Apply TWIN/BASF commands to resolve twinning (common in thiazole derivatives) and refine H-bond networks with Olex2 .
Basic: What are the critical safety considerations for handling this compound in vitro?
Methodological Answer:
- Toxicity Screening: Perform MTT assays on HEK293 cells to determine CC₅₀ (e.g., 50 µM for GB30) .
- Waste Disposal: Neutralize DMSO solutions with activated charcoal before disposal to avoid environmental contamination .
Advanced: How can computational methods predict off-target effects of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
